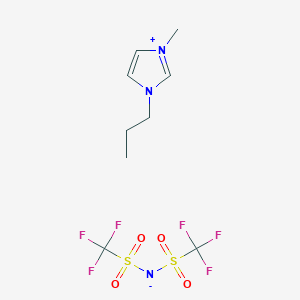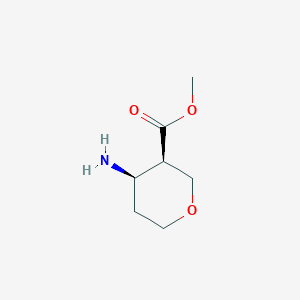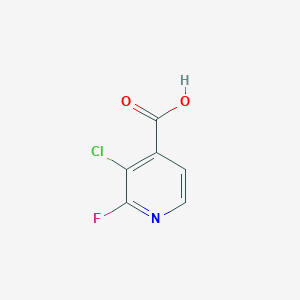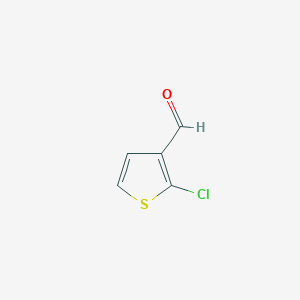
2(1H)-Pyridinone, 3,5-difluoro-
Descripción general
Descripción
“2(1H)-Pyridinone, 3,5-difluoro-” is a type of fluorogen, which is a compound that can produce fluorescence . It is also known as DFHBI and is membrane permeable and non-toxic .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as “2(1H)-Pyridinone, 3,5-difluoro-”, involves methods like the Umemoto reaction and the Balts-Schiemann reaction . For instance, 3,5-Difluoro-2,4,6-triazidopyridine has been synthesized by the reaction of nucleophilic substitution from pentafluoropyridine and sodium azide .Molecular Structure Analysis
The molecular structure of “2(1H)-Pyridinone, 3,5-difluoro-” is characterized by the presence of a pyridine ring, which is a six-membered ring with one nitrogen atom and two fluorine atoms at the 3 and 5 positions .Chemical Reactions Analysis
Fluoropyridines, including “2(1H)-Pyridinone, 3,5-difluoro-”, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They can undergo various reactions, including substitution reactions .Physical And Chemical Properties Analysis
“2(1H)-Pyridinone, 3,5-difluoro-” is a membrane-permeable and non-toxic fluorogen . It produces fluorescence upon binding . In a study, a compound similar to “2(1H)-Pyridinone, 3,5-difluoro-” created liposomes with an average diameter of 300–400 nm and a polydispersity index (PDI) value around 0.30–0.40 .Aplicaciones Científicas De Investigación
Application 1: Synthesis of Self-Assembling Properties
- Summary of the Application: The compound 3-(3,5-difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium iodides, which includes “2(1H)-Pyridinone, 3,5-difluoro-”, is synthesized and evaluated for its self-assembling properties . This type of compound is useful as synthetic lipids for the development of delivery systems .
- Methods of Application: The synthesis involves the treatment of the corresponding 2’,6’-dimethyl-1’,4’-dihydro-[3,4’-bipyridine]-3’,5’-dicarboxylates with Selectfluor® followed by quaternization of the pyridine moiety in the obtained dialkyl 2,4-diacetyl-2,4-difluoro-3-(pyridin-3-yl)pentanedioates with methyl iodide .
- Results or Outcomes: The self-assembling properties and characterization of the nanoparticles obtained by ethanol solution injection in an aqueous media were performed by dynamic light scattering (DLS) measurements . DLS measurement data showed that one of the synthesized compounds created liposomes with an average diameter of 300–400 nm and a polydispersity index (PDI) value around 0.30–0.40 .
Application 2: Synthesis of Fluorinated Pyridines
- Summary of the Application: Fluoropyridines, including “2(1H)-Pyridinone, 3,5-difluoro-”, are synthesized for various biological applications . They are of interest due to their interesting and unusual physical, chemical, and biological properties owing to the presence of strong electron-withdrawing substituents in the aromatic ring .
- Methods of Application: The synthesis methods for fluoropyridines are diverse and include reactions such as the Umemoto reaction and Balts-Schiemann reaction .
- Results or Outcomes: Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They are used in the search for new agricultural products having improved physical, biological, and environmental properties .
Application 3: Synthesis of 3,5-Difluoro-2,4,6-Triazidopyridine
- Summary of the Application: “2(1H)-Pyridinone, 3,5-difluoro-” is used in the synthesis of 3,5-difluoro-2,4,6-triazidopyridine . This compound is synthesized by a nucleophilic substitution reaction from pentafluoropyridine and sodium azide .
- Methods of Application: The synthesis involves the reaction of pentafluoropyridine with sodium azide to produce 3,5-difluoro-2,4,6-triazidopyridine .
- Results or Outcomes: The 3,5-difluoro-2,4,6-trinitren has been obtained from this compound and investigated by IR-spectroscopy .
Application 4: Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid
- Summary of the Application: “2(1H)-Pyridinone, 3,5-difluoro-” is used in the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid . This compound is synthesized from the commercially available 4-chloro-3,5-difluorobenzonitrile in good yield by a reaction sequence involving nitration, selective reduction, diazotisation and chlorination .
- Methods of Application: The synthesis involves a sequence of reactions starting from 4-chloro-3,5-difluorobenzonitrile, including nitration, selective reduction, diazotisation and chlorination .
- Results or Outcomes: The result is 2,4-dichloro-3,5-difluorobenzoic acid, which is used in the synthesis of quinolone-3-carboxylic acids derivatives .
Application 5: Synthesis of 3,5-Difluoro-2,4,6-Trinitroanisole
- Summary of the Application: The casting carrier 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) and the high-energy component 2,4,6,8,10,12-hexanitrohexaazaisowurtzitane (CL-20) were taken as examples to design a new melt-cast explosive with the dual advantages of high energy and low sensitivity .
- Methods of Application: Molecular dynamics method was used to theoretically study the binding energy, cohesive energy density, radial distribution function, and mechanical properties of DFTNAN/CL-20 systems with different mass ratios .
- Results or Outcomes: The safety performance of the optimized DFTNAN/CL-20 system (40DFTNAN/60CL-20) including mechanical sensitivity and thermal sensitivity was tested experimentally . The results confirm that compared with CL-20, the safety of 40DFTNAN/60 CL-20 was improved on the friction sensitivity decreases by 60%, the impact sensitivity decreases by 8%, and the thermal sensitivity increases from 228.81 to 248.96 °C .
Application 6: Synthesis of 4-Trifluoromethylpyridine-2(1H)-ones
- Summary of the Application: Condensation of trifluoromethyl substituted 1,3-dicarbonyl compounds with cyanacetamide proceeds highly regioselectively to form substituted 4-trifluoromethylpyridine-2(1H)-ones .
- Methods of Application: The synthesis involves the condensation of trifluoromethyl substituted 1,3-dicarbonyl compounds with cyanacetamide .
- Results or Outcomes: The result is substituted 4-trifluoromethylpyridine-2(1H)-ones, which are useful in various synthetic and biological applications .
Direcciones Futuras
Fluoropyridines, including “2(1H)-Pyridinone, 3,5-difluoro-”, have potential applications in various fields. They are of special interest as potential imaging agents for various biological applications . Also, a type of compound similar to “2(1H)-Pyridinone, 3,5-difluoro-” could be useful as synthetic lipids for further development of delivery systems .
Propiedades
IUPAC Name |
3,5-difluoro-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F2NO/c6-3-1-4(7)5(9)8-2-3/h1-2H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPCSKARWXNHPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40475576 | |
| Record name | 2(1H)-PYRIDINONE, 3,5-DIFLUORO- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40475576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2(1H)-Pyridinone, 3,5-difluoro- | |
CAS RN |
914482-23-8 | |
| Record name | 2(1H)-PYRIDINONE, 3,5-DIFLUORO- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40475576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Chlorobenzo[d]thiazole-2-carboxylic acid](/img/structure/B1590190.png)
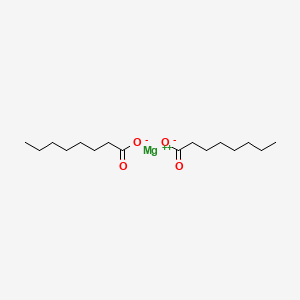

![2-Hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1590195.png)
